molecular formula C20H13ClN2O2 B253057 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B253057
M. Wt: 348.8 g/mol
InChI Key: KDDQEULKFBHKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZP belongs to the class of benzoxazole compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood, but it has been reported to interact with various biological targets. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has also been reported to inhibit the activity of carbonic anhydrase IX (CA IX), which is a protein overexpressed in various types of cancer cells.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been reported to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is its high purity and yield obtained through the synthesis method. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is also relatively stable and can be stored for extended periods without significant degradation. However, the major limitation of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide. One of the major directions is the development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide derivatives with improved solubility and bioactivity. Furthermore, the potential use of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide as a therapeutic agent for the treatment of cancer and bacterial infections warrants further investigation.
Conclusion:
In conclusion, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide yields high purity and yield, and N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. While N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has limitations, its potential use as a therapeutic agent and fluorescent probe warrants further investigation.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 5-chloro-2-aminobenzoxazole with 3-bromoaniline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide. This method has been reported to yield high purity and yield of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields. One of the major applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

properties

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H13ClN2O2/c21-15-9-10-18-17(12-15)23-20(25-18)14-7-4-8-16(11-14)22-19(24)13-5-2-1-3-6-13/h1-12H,(H,22,24)

InChI Key

KDDQEULKFBHKAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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